2-Amino-5-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide
CAS No.:
Cat. No.: VC18272363
Molecular Formula: C11H20N4O
Molecular Weight: 224.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N4O |
|---|---|
| Molecular Weight | 224.30 g/mol |
| IUPAC Name | 2-amino-5-(4,5-dimethylimidazol-1-yl)-2-methylpentanamide |
| Standard InChI | InChI=1S/C11H20N4O/c1-8-9(2)15(7-14-8)6-4-5-11(3,13)10(12)16/h7H,4-6,13H2,1-3H3,(H2,12,16) |
| Standard InChI Key | WAAGFNRRLHPUHZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(C=N1)CCCC(C)(C(=O)N)N)C |
Introduction
2-Amino-5-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide is a complex organic compound that incorporates both amino and imidazole functionalities. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and biochemical research. The synthesis and properties of this compound are crucial for understanding its biological and chemical behaviors.
Synthesis
The synthesis of 2-Amino-5-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to confirm the structure and purity of the synthesized compound.
Biological and Chemical Reactions
This compound can participate in various chemical reactions typical for amino acids and imidazole derivatives. These reactions are often facilitated by catalysts or specific reaction conditions to enhance yields and selectivity. While specific data on its biological mechanism may be limited, studies on similar compounds suggest roles in metabolic processes and enzyme regulation.
Potential Applications
2-Amino-5-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide has potential applications in biochemical research and pharmaceutical development. Its unique structure makes it a candidate for further investigation into biological activities and interactions with biological systems.
Research Findings and Future Directions
Research on compounds with similar structures, such as imidazole derivatives, has shown promising biological activities, including anticancer properties . Further studies on 2-Amino-5-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide could explore its potential in these areas, focusing on its interaction with enzymes and cellular processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume